molecular formula C9H18N2O B1411989 2-(Azetidin-3-yl)-N-ethyl-N-methylpropanamide CAS No. 1598106-66-1

2-(Azetidin-3-yl)-N-ethyl-N-methylpropanamide

Cat. No.: B1411989
CAS No.: 1598106-66-1
M. Wt: 170.25 g/mol
InChI Key: OMKZNEXNSRBMJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The synthesis of 2-(Azetidin-3-yl)-N-ethyl-N-methylpropanamide can be achieved through various methods. One common approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . . Industrial production methods often involve optimizing these synthetic routes for scalability and cost-effectiveness.

Chemical Reactions Analysis

2-(Azetidin-3-yl)-N-ethyl-N-methylpropanamide undergoes several types of chemical reactions, including:

Scientific Research Applications

2-(Azetidin-3-yl)-N-ethyl-N-methylpropanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yl)-N-ethyl-N-methylpropanamide involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with biological macromolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

2-(Azetidin-3-yl)-N-ethyl-N-methylpropanamide can be compared with other similar compounds, such as:

    Pyrrolidine: A five-membered ring with one nitrogen atom.

    Piperidine: A six-membered ring with one nitrogen atom.

    Morpholine: A six-membered ring with one nitrogen and one oxygen atom.

    Oxetane: A four-membered ring with one oxygen atom

These compounds share structural similarities but differ in their ring size and heteroatom composition, leading to unique chemical and biological properties.

Properties

IUPAC Name

2-(azetidin-3-yl)-N-ethyl-N-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-4-11(3)9(12)7(2)8-5-10-6-8/h7-8,10H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMKZNEXNSRBMJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(=O)C(C)C1CNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Azetidin-3-yl)-N-ethyl-N-methylpropanamide
Reactant of Route 2
2-(Azetidin-3-yl)-N-ethyl-N-methylpropanamide
Reactant of Route 3
2-(Azetidin-3-yl)-N-ethyl-N-methylpropanamide
Reactant of Route 4
2-(Azetidin-3-yl)-N-ethyl-N-methylpropanamide
Reactant of Route 5
2-(Azetidin-3-yl)-N-ethyl-N-methylpropanamide
Reactant of Route 6
2-(Azetidin-3-yl)-N-ethyl-N-methylpropanamide

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